10(S)-PAHSA
Description
Overview of Endogenous Bioactive Lipids
Endogenous bioactive lipids are a diverse group of signaling molecules derived from fatty acids that play critical roles in a vast array of physiological and pathological processes. nih.govfrontiersin.org Unlike structural lipids that form cell membranes or storage lipids that serve as energy reserves, bioactive lipids act as local hormones or signaling messengers. mdpi.com They are part of a complex network that modulates cellular functions, with inflammation being a prominent example. nih.gov
The main classes of endogenous bioactive lipids include:
Eicosanoids and other polyunsaturated fatty acid (PUFA)-derived mediators : This is the widest family of bioactive lipids, which includes prostaglandins, leukotrienes, and thromboxanes. mdpi.com
Specialized Pro-resolving Mediators (SPMs) : A sub-group of PUFA derivatives, including resolvins and protectins, that are key to resolving inflammation. nih.govmdpi.com
Endocannabinoids : These lipids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), bind to cannabinoid receptors and are involved in processes like pain modulation. frontiersin.orgujms.nettandfonline.com
Lysophospholipids and Sphingolipids : These are metabolites of membrane phospholipids (B1166683), like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), that influence a broad range of cellular functions. nih.govtandfonline.com
These lipid mediators are generated in response to various stimuli and are deeply involved in the transition from acute to chronic inflammation, which is a hallmark of many chronic diseases. frontiersin.org The discovery of FAHFAs as a new class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects has further expanded this field. researchgate.netspringernature.com
Classification and Structural Isomerism within the PAHSA Family
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently identified class of endogenous lipids. cas.czmdpi.com Their fundamental structure consists of a fatty acid linked via an ester bond to the hydroxyl group of a hydroxy fatty acid. hmdb.ca This creates a branched, rather than linear, structure.
FAHFAs can be broadly categorized into two superfamilies based on the location of the estolide bond:
In-chain Branched FAHFAs : The ester bond is located on a hydroxyl group along the carbon chain of the hydroxy fatty acid. PAHSAs belong to this group. mdpi.comresearchgate.net
ω-FAHFAs : The acylation occurs at the terminal (omega) hydroxyl group of a very-long-chain hydroxy fatty acid. mdpi.comnih.gov
The PAHSA (palmitic acid hydroxystearic acid) family is a prominent subgroup of in-chain branched FAHFAs where palmitic acid is esterified to a hydroxystearic acid. caymanchem.com This family exhibits significant structural diversity due to isomerism.
Regioisomerism : This refers to isomers with the same chemical formula but different locations of the ester branch point on the hydroxystearic acid backbone. mdpi.com For example, 5-PAHSA, 9-PAHSA, and 12-PAHSA are regioisomers where the palmitic acid is attached at the 5th, 9th, or 12th carbon of the hydroxystearic acid, respectively. mdpi.comavantiresearch.com 10-PAHSA is the specific regioisomer where palmitic acid is esterified to 10-hydroxystearic acid. hmdb.cacaymanchem.com
Stereoisomerism : The carbon atom where the hydroxyl group is located is a chiral center, meaning it can exist in two different three-dimensional arrangements, or stereoisomers, designated as (R) and (S). acs.org Therefore, for a given regioisomer like 10-PAHSA, two stereoisomers exist: 10(R)-PAHSA and 10(S)-PAHSA. glpbio.comtargetmol.combioscience.co.uk These enantiomers can have distinct biological properties and metabolic fates. acs.orgresearchgate.net
| Isomer Type | Description | Examples |
|---|---|---|
| Regioisomers | Varying position of the ester linkage on the hydroxystearic acid chain. | 5-PAHSA, 9-PAHSA, 10-PAHSA, 12-PAHSA |
| Stereoisomers (Enantiomers) | Different 3D arrangement (R or S configuration) at the chiral carbon of a specific regioisomer. | This compound, 10(R)-PAHSA |
Significance of this compound in Lipidomics Research
The discovery that FAHFA levels are associated with insulin (B600854) sensitivity has propelled them into the spotlight of metabolic research. targetmol.com Lipidomics, the large-scale study of the lipidome, has been instrumental in this process. nih.govmdpi.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for separating and identifying the complex array of FAHFA isomers, which often exist at low concentrations in tissues and circulation. nih.govacs.org
The significance of studying specific isomers like this compound lies in the principle of isomeric specificity. Research has shown that different regioisomers and stereoisomers can possess distinct biological activities. caymanchem.com For instance, studies on 9-PAHSA revealed that the R and S stereoisomers are produced and degraded differently by enzymes, highlighting the importance of stereochemistry in their biological regulation. acs.org While 9-PAHSA is often the most abundant isomer found in mouse and human tissues, other isomers like 5-PAHSA and 10-PAHSA are also present and may have unique functions. targetmol.comresearchgate.net
Properties
Molecular Formula |
C34H66O4 |
|---|---|
Molecular Weight |
538.9 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |
InChI Key |
UVHRDGWHIDFWID-YTTGMZPUSA-N |
SMILES |
CCCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC(O)=O |
Synonyms |
(S)-10-(palmitoyloxy)octadecanoic acid |
Origin of Product |
United States |
Metabolism and Degradation Pathways of 10 S Pahsa
Enzymatic Hydrolysis and Catabolism
The ester bond linking the palmitic acid and the hydroxystearic acid in the PAHSA molecule is the target for specific hydrolytic enzymes. This cleavage results in the release of the constituent fatty acids, effectively terminating the signaling activity of the parent lipid.
Carboxyl Ester Lipase (B570770) (CEL), an enzyme primarily synthesized in the pancreas and lactating mammary glands, has been identified as a key hydrolase for PAHSAs. nih.govnih.gov CEL functions in the small intestine to digest dietary fats, including cholesteryl esters and fat-soluble vitamins. nih.gov Research has established that CEL can hydrolyze FAHFAs, including PAHSAs. nih.gov The expression of CEL in HEK293T cells led to a more than 50-fold increase in FAHFA hydrolysis activity compared to control cells. nih.gov
A crucial aspect of CEL-mediated degradation is its stereospecificity. Studies using the 9-PAHSA enantiomers have demonstrated that CEL selectively hydrolyzes the S-isomer over the R-isomer. sci-hub.boxescholarship.org Biochemical analyses revealed that carboxyl ester lipase (CEL) is a PAHSA degradative enzyme that selectively hydrolyzes S-9-PAHSA. sci-hub.boxescholarship.orgcaymanchem.combertin-bioreagent.com This preference suggests that the spatial arrangement of the ester bond in S-isomers, such as 10(S)-PAHSA, makes it a more favorable substrate for CEL's active site. This stereoselective degradation is significant because the R-isomers are the predominant forms that accumulate in tissues, indicating that the rapid clearance of S-isomers may be a mechanism for fine-tuning PAHSA signaling. sci-hub.boxescholarship.orgcaymanchem.com
Table 1: Stereoselective Hydrolysis of 9-PAHSA by Carboxyl Ester Lipase (CEL) This table illustrates the preferential degradation of the S-enantiomer of PAHSA by CEL, as demonstrated in studies with 9-PAHSA.
| Substrate | Relative Hydrolysis Activity by CEL | Key Finding |
|---|---|---|
| S-9-PAHSA | High | Preferentially hydrolyzed by CEL. sci-hub.boxescholarship.orgcaymanchem.com |
| R-9-PAHSA | Low | Less favored substrate for CEL. sci-hub.boxescholarship.org |
While CEL is a significant contributor to PAHSA catabolism, it is not the sole enzyme involved. Other hydrolases have been identified that participate in the degradation of this lipid class.
Androgen Dependent TFPI Regulating Protein (ADTRP): Recent studies have identified ADTRP as a FAHFA hydrolase. nih.govresearchgate.net This enzyme shows tissue-specific expression, with notable differences between sexes, suggesting a role in the differential regulation of PAHSA levels in various metabolic tissues. nih.gov
Threonine Hydrolases: In addition to serine hydrolases like CEL, threonine hydrolases have also been implicated as FAHFA-metabolizing enzymes, expanding the range of catalytic mechanisms involved in PAHSA degradation. cas.cz
Table 2: Enzymes Involved in PAHSA Metabolism
| Enzyme | Enzyme Class | Role in PAHSA Metabolism |
|---|---|---|
| Carboxyl Ester Lipase (CEL) | Serine Hydrolase | Hydrolyzes PAHSAs, with a preference for S-isomers. nih.govsci-hub.boxcas.cz |
| Androgen Dependent TFPI Regulating Protein (ADTRP) | Hydrolase | Degrades PAHSAs, with tissue- and sex-specific expression. nih.govresearchgate.net |
| Threonine Hydrolases | Threonine Hydrolase | Identified as FAHFA-metabolizing enzymes. cas.cz |
Physiological Roles and Contributions to Metabolic Homeostasis
Regulation of Glucose Metabolism
10(S)-PAHSA, along with other PAHSA isomers, plays a critical role in maintaining glucose balance through various mechanisms, primarily by enhancing the body's sensitivity to insulin (B600854). targetmol.com
Enhancement of Insulin Sensitivity
PAHSAs are recognized as potent insulin-sensitizing molecules. hapres.comnih.gov Research has consistently shown that levels of PAHSAs, including 10-PAHSA, are lower in the serum and adipose tissue of insulin-resistant humans and mice. nih.govnih.govsiditalia.it Conversely, higher circulating and adipose tissue levels of these lipids correlate strongly with enhanced insulin sensitivity. nih.govresearchgate.netresearchgate.net Administration of PAHSAs has been demonstrated to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. nih.govnih.govcam.ac.uk These beneficial effects are attributed to the molecule's impact on both liver glucose output and peripheral glucose uptake.
Impact on Endogenous Glucose Production (EGP)
A key mechanism through which PAHSAs improve insulin sensitivity is by augmenting the ability of insulin to suppress endogenous glucose production (EGP) from the liver. hapres.comnih.gov In states of insulin resistance, the liver overproduces glucose, contributing to high blood sugar levels. nih.gov Both acute and long-term administration of PAHSAs have been shown to enhance hepatic insulin sensitivity, effectively reducing EGP in both chow-fed and high-fat diet-fed mice. nih.govnih.govresearchgate.net This effect is partly mediated by the direct action of PAHSAs on liver cells. Studies on isolated hepatocytes show that PAHSAs can directly inhibit basal and glucagon-stimulated glucose production through a pathway involving Gαi protein-coupled receptors and a reduction in cyclic AMP (cAMP) signaling. hapres.comnih.gov
Augmentation of Insulin-Stimulated Glucose Uptake in Peripheral Tissues (e.g., Muscle, Heart, Adipocytes)
PAHSAs also enhance whole-body insulin sensitivity by increasing glucose uptake in peripheral tissues. Chronic treatment with PAHSAs has been found to augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue in mice fed a high-fat diet. nih.govnih.gov In adipocytes, PAHSAs enhance glucose transport stimulated by insulin. diabetesjournals.orgoup.com This action is mediated, at least in part, through the G protein-coupled receptor GPR120, which, when activated by PAHSAs, facilitates the translocation of the glucose transporter GLUT4 to the cell surface, thereby increasing glucose entry into the cell. nih.govsiditalia.itresearchgate.net
| Parameter | Model System | Observed Effect of PAHSA Treatment | Reference |
|---|---|---|---|
| Systemic Insulin Sensitivity | Insulin-resistant mice (aged, high-fat diet) | Improved | hapres.comnih.govnih.govcam.ac.uk |
| Endogenous Glucose Production (EGP) | Chow- and high-fat diet-fed mice | Enhanced insulin-mediated suppression | nih.govnih.gov |
| Glucose Uptake (Glycolytic Muscle) | High-fat diet-fed mice | Augmented insulin-stimulated uptake | nih.govnih.gov |
| Glucose Uptake (Heart) | High-fat diet-fed mice | Augmented insulin-stimulated uptake | nih.govnih.gov |
| Glucose Uptake (Adipocytes) | Cultured 3T3-L1 adipocytes | Enhanced insulin-stimulated uptake via GPR120 | nih.govresearchgate.net |
Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
PAHSAs have been shown to influence the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone crucial for glucose homeostasis. hapres.comnih.gov GLP-1 enhances glucose-dependent insulin secretion, inhibits glucagon (B607659) release, and slows gastric emptying. wikipedia.orgnih.gov Studies demonstrate that acute oral administration of PAHSAs in mice leads to an increase in GLP-1 secretion, which contributes to improved glucose tolerance. cam.ac.ukdiabetesjournals.org This effect appears to be a direct action on intestinal L-cells, the primary producers of GLP-1. oup.com The stimulation of GLP-1 is a key component of how PAHSAs exert their beneficial effects on glucose control, particularly in non-obese, insulin-resistant models. cam.ac.uk
Influence on Lipid Metabolism and Adipose Tissue Biology
PAHSAs are not only regulators of metabolism but are also products of it, with adipose tissue being a key site of their synthesis. nih.govfrontiersin.org The biology of adipose tissue and the metabolism of lipids are profoundly influenced by these molecules. Adipose tissue is a critical endocrine organ that secretes numerous factors, including lipids like PAHSAs, to regulate systemic energy homeostasis. oup.com
The levels of PAHSAs in adipose tissue are dynamically regulated and are inversely correlated with adipocyte size and insulin resistance. siditalia.it In insulin-resistant states, PAHSA levels in subcutaneous white adipose tissue are significantly reduced. nih.gov This reduction may contribute to the low-grade inflammation characteristic of dysfunctional adipose tissue in obesity. frontiersin.org
| Process | Tissue | Effect of PAHSAs | Reference |
|---|---|---|---|
| Synthesis | Adipose Tissue, Liver | Endogenously synthesized | nih.gov |
| Lipolysis | White Adipose Tissue | Inhibited directly and enhances insulin's suppressive effect | nih.govnih.gov |
| Adipose Tissue Inflammation | White Adipose Tissue | Reduced | hapres.comnih.govcam.ac.uk |
| De Novo Lipogenesis | Adipose Tissue | Potentially increased via enhanced glucose uptake | hapres.comdiabetesjournals.org |
Inhibition of Lipolysis in White Adipose Tissue (WAT)
Lipolysis, the breakdown of stored triacylglycerols (TAGs) into fatty acids and glycerol (B35011), is a fundamental process in energy metabolism. sochob.cl Dysregulation of lipolysis is linked to metabolic diseases. sochob.cl this compound has been shown to influence this process. While insulin is the most potent inhibitor of lipolysis, other factors, including certain fatty acids, can also modulate this pathway. frontiersin.orgnih.gov For instance, oleic acid and its derivative oleoyl-CoA have been found to inhibit hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis. nih.gov
Studies have demonstrated that partial inhibition of HSL can lead to improved insulin sensitivity without causing an increase in fat mass. plos.org This suggests that modulating lipolysis can have beneficial metabolic effects. While the direct inhibitory effect of this compound on specific lipolytic enzymes is an area of ongoing investigation, its broader role in adipose tissue function points towards a regulatory function in lipid mobilization.
Priming Adipocytes for De Novo Lipogenesis
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as glucose. nih.gov In white adipose tissue, DNL is associated with improved insulin sensitivity. nih.gov Research indicates that a specific isomer, 5-PAHSA, primes adipocytes for glucose metabolism and promotes DNL, acting differently from insulin. nih.govresearchgate.net This priming effect is linked to the stimulation of triacylglycerol/fatty acid (TAG/FA) cycling in WAT. nih.govresearchgate.net
Metabolic labeling studies using isotopes have revealed that 5-PAHSA can potentiate the effects of stimuli like cold exposure on DNL in white adipose tissue. nih.govresearchgate.net This suggests that PAHSAs can influence the metabolic fate of glucose in adipocytes, directing it towards storage as lipids, which can have positive implications for systemic glucose homeostasis.
Adipose Tissue Remodeling and Function
Adipose tissue is a dynamic organ that undergoes constant remodeling to adapt to changes in nutritional status. frontiersin.org This remodeling involves alterations in adipocyte size and number, as well as changes in the cellular composition of the tissue, including immune cells. frontiersin.orgnih.gov Dysfunctional adipose tissue remodeling in obesity is closely linked to metabolic disorders. frontiersin.org
PAHSAs are implicated in the healthy functioning and remodeling of adipose tissue. Their levels are correlated with insulin sensitivity, and they are reduced in the adipose tissue of insulin-resistant individuals. nih.gov The ability of PAHSAs to influence processes like lipogenesis and inflammation suggests they are key players in maintaining a healthy adipose tissue microenvironment. nih.govoup.com
Immunomodulatory and Anti-Inflammatory Effects
Beyond its metabolic roles, this compound exhibits significant immunomodulatory and anti-inflammatory properties, particularly within the context of adipose tissue.
Reduction of Adipose Tissue Inflammation
Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and a major contributor to insulin resistance. karger.comnih.gov PAHSAs have been shown to exert anti-inflammatory effects in adipose tissue. nih.gov Administration of PAHSAs in mouse models of obesity has been demonstrated to reduce adipose tissue inflammation. nih.govkarger.com This is achieved, in part, by decreasing the abundance of pro-inflammatory immune cells and cytokines within the fat tissue. karger.com Specifically, PAHSA administration has been shown to lower the number of macrophages expressing tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). nih.govkarger.com
The anti-inflammatory actions of PAHSAs are mediated, at least in part, through the G protein-coupled receptor 120 (GPR120), which is also a receptor for omega-3 fatty acids. nih.govkarger.com
Modulation of Macrophage Phenotypes
Macrophages, key immune cells in adipose tissue, can adopt different functional states, or phenotypes. oaepublish.com In lean, healthy adipose tissue, macrophages typically exhibit an anti-inflammatory (M2-like) phenotype that supports tissue homeostasis. oaepublish.com In obesity, there is a shift towards a pro-inflammatory (M1-like) phenotype, which drives chronic inflammation. oaepublish.com
Research suggests that PAHSAs can modulate macrophage polarization, promoting a shift towards the more beneficial, anti-inflammatory phenotype. oup.com By interacting with receptors like GPR120 on macrophages, PAHSAs can decrease the activation of pro-inflammatory pathways and reduce the release of inflammatory cytokines. oup.com This modulation of macrophage phenotype is a key mechanism through which PAHSAs contribute to the resolution of adipose tissue inflammation. nih.govnih.govresearchgate.net
Attenuation of LPS-Induced Immune Responses
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is often used to model inflammatory responses. mdpi.complos.orgimrpress.com LPS triggers the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comimrpress.comfrontiersin.org
Studies have shown that PAHSAs can attenuate the inflammatory cascade induced by LPS. pnas.org This suggests that PAHSAs can interfere with the signaling pathways activated by LPS, such as those involving Toll-like receptor 4 (TLR4). imrpress.com By dampening the response to inflammatory stimuli like LPS, PAHSAs help to prevent an overzealous immune reaction and the associated tissue damage.
Role in Pancreatic Beta-Cell Function and Protection
Pancreatic beta-cells are central to glucose metabolism, and their dysfunction is a key factor in the development of diabetes. frontiersin.orge-dmj.org Research has highlighted the protective and functional-enhancing roles of PAHSAs, including this compound, on these vital cells. nih.govnih.gov
Stimulation of Glucose-Stimulated Insulin Secretion
The secretion of insulin by pancreatic beta-cells in response to elevated blood glucose, a process known as glucose-stimulated insulin secretion (GSIS), is fundamental to maintaining glucose homeostasis. nih.govbiorxiv.org PAHSAs have been shown to directly augment GSIS from human pancreatic islets. cam.ac.uknih.gov This enhancement of insulin secretion is crucial for the efficient uptake and utilization of glucose by tissues such as muscle and fat. nih.gov
The mechanism by which PAHSAs, including the this compound isomer, potentiate insulin release involves interaction with G-protein coupled receptors (GPCRs). nih.gov Specifically, PAHSAs act as agonists for GPR40, a receptor known to be involved in fatty acid-stimulated insulin secretion. nih.govhapres.com Activation of GPR40 by PAHSAs leads to an increase in intracellular calcium flux, a critical step in the signaling cascade that triggers the exocytosis of insulin-containing granules. nih.govbiorxiv.org Furthermore, the effects of PAHSAs on GSIS in human islets can be reversed by a GPR40 antagonist, confirming the receptor's role in this process. nih.gov
In addition to their direct effects on beta-cells, PAHSAs also enhance the secretion of glucagon-like peptide-1 (GLP-1). cam.ac.uknih.gov GLP-1 is an incretin hormone that potentiates insulin secretion and suppresses glucagon release, further contributing to the control of blood glucose levels. nih.govwikipedia.org The stimulation of GLP-1 secretion by PAHSAs may be mediated by GPR120, another GPCR expressed in enteroendocrine cells. cam.ac.ukdiabetesjournals.org
Table 1: Effects of 9-PAHSA on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Treatment Condition | Effect on GSIS | Mediating Receptor |
|---|---|---|
| 9-PAHSA | Potentiated | GPR40 |
| 9-PAHSA + GW1100 (GPR40 antagonist) | Reversed potentiation | GPR40 |
This table summarizes findings from a study demonstrating that 9-PAHSA enhances GSIS in isolated human islets, an effect that is blocked by a GPR40 antagonist, indicating the receptor's key role. nih.gov
Prevention of Beta-Cell Senescence
Cellular senescence, a state of irreversible growth arrest, contributes to the age-related decline in tissue function and the pathogenesis of diseases like diabetes. aging-us.comfrontiersin.org In pancreatic beta-cells, senescence leads to dysfunction and a reduced capacity for regeneration. nih.govfrontiersin.org PAHSAs have been discovered to be potent modulators of beta-cell senescence, capable of both preventing its onset and reversing existing senescent states. nih.govsquarespace.com
Metabolic stressors such as high glucose levels (glucotoxicity), endoplasmic reticulum (ER) stress, and inflammatory cytokines can induce senescence in beta-cells. nih.gov Treatment with PAHSAs has been shown to protect beta-cells from these stressors. nih.gov Studies have demonstrated that PAHSAs prevent the expression of senescence-related genes like p21Cip1 and p16Ink4a and reduce the secretion of pro-inflammatory factors associated with the senescence-associated secretory phenotype (SASP), such as IL-6. nih.gov Furthermore, PAHSAs help maintain the expression of genes characteristic of a mature and functional beta-cell phenotype, including Ucn-3 and Pdx1. nih.gov A key marker of senescence is the nuclear exclusion of High Mobility Group Box 1 (HMGB1) protein; PAHSAs have been shown to preserve the nuclear localization of HMGB1 in beta-cells under metabolic stress. nih.govsquarespace.com
Table 2: Impact of PAHSA Treatment on Beta-Cell Senescence Markers Under Metabolic Stress
| Stress Condition | Marker | Effect of Stressor | Effect of PAHSA Co-treatment |
|---|---|---|---|
| High Glucose | p21Cip1 expression | Increased | Prevented increase |
| Cytokines | p16Ink4a expression | Increased | Prevented increase |
| ER Stress | IL-6 expression | Increased | Prevented increase |
| Cytokines | Nuclear HMGB1 | Decreased (exclusion) | Preserved nuclear localization |
This table illustrates how PAHSAs counteract the effects of various metabolic stressors on key molecular markers of cellular senescence in beta-cells, based on in vitro studies. nih.gov
Preservation of Mdm2/p53 Axis in Beta Cells
The tumor suppressor protein p53 plays a critical role in inducing cellular senescence in response to stress signals like DNA damage. nih.govamegroups.org The stability and activity of p53 are negatively regulated by the oncoprotein Mdm2, which functions as an E3 ubiquitin ligase, targeting p53 for degradation. amegroups.orgnih.govtargetedonc.com The Mdm2/p53 signaling axis is therefore a crucial checkpoint in the determination of a cell's fate.
A major mechanism by which PAHSAs protect beta-cells from senescence is through the regulation of this axis. nih.govnih.gov Research has revealed that PAHSAs increase the expression of Mdm2 in beta-cells. squarespace.comnih.gov By upregulating Mdm2, PAHSAs enhance the degradation of p53, thereby preventing the initiation of the senescence program. nih.govnih.gov This effect has been observed in various models, including clonal beta-cells, mouse islets, and human pancreatic islets subjected to metabolic stress. nih.govsquarespace.com Silencing Mdm2 expression has been shown to abolish the protective effects of PAHSAs against cytokine-induced senescence, confirming Mdm2 as a key target. nih.gov In addition to regulating the Mdm2/p53 pathway, PAHSAs also bolster other protective cellular mechanisms, including DNA repair pathways and glutathione (B108866) metabolism, which further contribute to the maintenance of beta-cell health and function. frontiersin.orgnih.gov
Cardiovascular System Impact
The beneficial effects of this compound and other PAHSA isomers extend beyond glucose metabolism to the cardiovascular system. These lipids have shown potential in mitigating common cardiovascular complications associated with metabolic diseases.
Amelioration of Vascular Calcification
Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a hallmark of advanced atherosclerosis and is associated with increased cardiovascular risk. thno.orgrevistanefrologia.com It leads to arterial stiffness, which can result in hypertension and left ventricular hypertrophy. thno.org
Studies in diabetic mouse models have demonstrated that treatment with 9-PAHSA can ameliorate vascular calcification. nih.gov Ultrasound assessments have shown a reduction in carotid arterial plaque and calcification following PAHSA administration. nih.gov The mechanisms underlying this effect are thought to involve the promotion of autophagy, a cellular process that clears damaged components and can protect against cellular stress. nih.gov By enhancing autophagic flux, PAHSAs may help prevent the cellular changes that lead to the osteoblastic transformation of vascular smooth muscle cells, a key event in the calcification process. nih.govmdpi.com
Attenuation of Myocardial Hypertrophy
Myocardial hypertrophy, an increase in the mass of the heart muscle, is initially an adaptive response to pressure overload but can progress to a pathological state leading to heart failure. frontiersin.orgucl.ac.uk It is characterized by an enlargement of cardiomyocytes and is often associated with conditions like hypertension and diabetes. nih.govplos.org
Administration of 9-PAHSA has been shown to attenuate myocardial hypertrophy and improve cardiac dysfunction in diabetic mice. nih.gov Echocardiographic analysis revealed that PAHSA treatment reduced the extent of myocardial hypertrophy. nih.gov The proposed mechanism for this cardioprotective effect involves the regulation of key signaling pathways. Specifically, 9-PAHSA was found to down-regulate the Akt/mTOR pathway, a central regulator of cell growth, and activate the PI3KIII/BECN1 complex, which is involved in initiating autophagy. nih.gov By promoting autophagy and reducing pro-hypertrophic signaling, PAHSAs help to maintain normal cardiac structure and function. nih.gov
Table 3: Cardiovascular Effects of 9-PAHSA in a Diabetic Mouse Model
| Cardiovascular Parameter | Observation in Diabetic Mice (Control) | Effect of 9-PAHSA Treatment |
|---|---|---|
| Carotid Vascular Calcification | Present | Ameliorated |
| Myocardial Hypertrophy | Present | Attenuated |
| Cardiac Dysfunction | Present | Improved |
| Myocardial Autophagic Flux | Impaired | Promoted |
This table summarizes the observed cardioprotective effects of 9-PAHSA administration in a db/db mouse model of diabetes. nih.gov
Promotion of Autophagic Flux in Myocardium
Autophagy is a critical cellular process for degrading and recycling senescent or damaged organelles and proteins, which is essential for maintaining cardiac function. mdpi.com Impaired autophagic flux, the complete process of autophagy from initiation to lysosomal degradation, is linked to cardiomyocyte death, particularly during events like ischemia/reperfusion (I/R) injury. researchgate.net
Research has highlighted the role of certain fatty acid esters of hydroxy fatty acids (FAHFAs), such as the 9-PAHSA isomer, in cardiovascular health. Studies in diabetic mouse models (db/db mice) have shown that 9-PAHSA treatment can improve cardiac function by upregulating autophagic flux in the diabetic myocardium. researchgate.net This is achieved in part by down-regulating the Akt-mTOR signaling pathway, a major regulator of autophagy. researchgate.net In the context of cardiac I/R injury, which can block autophagic flux, promoting this pathway is a key therapeutic goal. researchgate.net While much of the direct evidence points to the 9-PAHSA isomer, the findings suggest a protective role for this class of lipids in maintaining myocardial homeostasis through the enhancement of autophagy.
Neuroprotective Effects
Mitigation of Diabetic Neurodegeneration
Diabetes mellitus is a significant risk factor for cognitive dysfunction and neurodegeneration. nih.govmdpi.com The pathological mechanisms include chronic hyperglycemia, insulin resistance, inflammation, and oxidative stress, which collectively lead to neuronal damage and loss of synaptic plasticity. nih.govmdpi.comresearchgate.net
The specific isomer S-9-PAHSA has demonstrated neuroprotective capabilities in the context of diabetes. In studies using high-fat diet (HFD) mouse models, S-9-PAHSA treatment was found to improve cognition. researchgate.net It also helps to reduce fasting blood glucose levels and enhance insulin sensitivity, addressing some of the root metabolic dysfunctions that drive diabetic neurodegeneration. researchgate.net By protecting neuronal cells from the toxic environment created by diabetes, S-9-PAHSA shows potential in mitigating the neurological complications associated with the disease. researchgate.net
Suppression of Apoptosis and Oxidative Stress in Neuronal Cells
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a common pathway leading to neuronal cell death (apoptosis). mdpi.comnih.gov This process is implicated in numerous neurodegenerative disorders and is a key factor in the neuronal damage seen in diabetes. mdpi.comscirp.org The accumulation of ROS can damage cellular components like lipids, proteins, and DNA, triggering apoptotic cascades involving enzymes like caspases. nih.govscirp.orgfrontiersin.org
Research has shown that S-9-PAHSA exerts a direct neuroprotective effect by suppressing both apoptosis and oxidative stress in neuronal cells. researchgate.net In both animal models of type 2 diabetes and in vitro studies with cultured neuronal cells (PC12 cells) exposed to a diabetic environment, S-9-PAHSA treatment led to a reduction in markers of apoptosis and oxidative stress. researchgate.net This protective action helps to preserve the viability and function of neuronal cells under diabetic conditions. researchgate.net
| Research Finding | Model System | Effect of S-9-PAHSA | Reference |
| Apoptosis Suppression | Cortex of HFD mice & PC12 cells | Reduced expression of cleaved caspase-3 and TUNEL-positive cells. | researchgate.netresearchgate.net |
| Oxidative Stress Reduction | Cortex of HFD mice & PC12 cells | Decreased levels of reactive oxygen species (ROS). | researchgate.netresearchgate.net |
| Improved Cell Viability | PC12 cells in diabetic environment | Increased cell viability and proliferation; reduced lactate (B86563) dehydrogenase (LDH) release. | researchgate.net |
Potential Involvement of Carbonic Anhydrase III (CAIII)
Carbonic Anhydrase III (CAIII) is an enzyme highly expressed in tissues that synthesize or store fat, such as the liver and adipose tissue, as well as in skeletal muscle. semanticscholar.orgplos.org It is distinct from other carbonic anhydrase isozymes and is thought to play a role in protecting cells from oxidative damage. plos.orgujms.net
Recent studies suggest a link between the neuroprotective effects of S-9-PAHSA and CAIII. researchgate.netresearchgate.net In diabetic settings, the expression of CAIII may be altered. The neuroprotective effect of S-9-PAHSA in suppressing apoptosis and oxidative stress appears to be mediated, at least in part, by CAIII. researchgate.net While the precise mechanism of this interaction is still under investigation, it is hypothesized that CAIII may be involved in the anti-oxidative stress activity of S-9-PAHSA. researchgate.net Knockdown of CAIII in vitro was shown to diminish the protective effects of S-9-PAHSA on neuronal cells. researchgate.net
Inter-organ Communication and Systemic Effects
Adipose tissue is now understood to be a dynamic endocrine organ that secretes a variety of signaling molecules, known as adipokines, which facilitate communication between different organs to regulate systemic metabolism. oup.comdiabetesjournals.org PAHSAs are a class of these lipid signaling molecules that are synthesized in adipose tissue and released into circulation. oup.com
Through their release into the bloodstream, PAHSAs act as messengers, orchestrating a complex interplay between tissues. oup.com For instance, they can influence glucose homeostasis by acting on multiple organs. PAHSAs can enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase insulin-stimulated glucose uptake in adipocytes. oup.com They also have anti-inflammatory effects on immune cells like macrophages. oup.com This inter-organ crosstalk is fundamental to maintaining whole-body energy balance and insulin sensitivity. diabetesjournals.orgnih.gov The discovery of PAHSAs has highlighted a novel mechanism by which adipose tissue communicates with other organs to regulate systemic metabolic health. researchgate.netnih.gov
Analytical Methodologies for Pahsa Research
Chromatographic Techniques
Chromatography is the cornerstone for separating 10(S)-PAHSA from other lipids and isomers. The choice of technique is dictated by the analyte's physicochemical properties and the complexity of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of PAHSAs and other FAHFAs. nih.govnih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the detection of trace amounts of these lipids in various biological tissues. nih.govresearchgate.net The combination of liquid chromatography's separation power with the precise mass detection of tandem mass spectrometry enables the differentiation of various FAHFA isomers, which is critical as they may have different biological activities. nih.gov For instance, LC-MS can separate PAHSA isomers like 5-PAHSA and 9-PAHSA, which have identical chemical formulas. nih.gov
LC-MS/MS methods have been developed for the comprehensive analysis of FAHFAs in both biological and food samples, providing fast and precise identification. researchgate.net The optimization of LC-MS settings, including both the chromatography and mass spectrometry parameters, is essential for the accurate quantification of different PAHSA isomers from sera and tissues. nih.gov Hybrid triple quadrupole linear ion trap systems can be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, which is a common approach for quantifying target analytes in complex mixtures. sciex.com
Table 1: Typical Parameters for LC-MS/MS Analysis of FAHFAs
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase columns, such as C18 or C30, are commonly used. Chiral columns can be employed to separate R- and S-enantiomers. | researchgate.netrestek.com |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used for elution. | gsconlinepress.com |
| Ionization Mode | Electrospray ionization (ESI) in negative ion mode is typically used for FAHFAs. Atmospheric Pressure Chemical Ionization (APCI) can also be used, offering increased robustness and minimal matrix effects for some compounds. | nih.govsciex.com |
| MS Detection | Tandem mass spectrometry (MS/MS) is used for specific detection, often in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions. | nih.govsciex.com |
Interactive Data Table: Click on the headers to sort the information.
Ultra-High Performance Liquid Chromatography (UHPLC) systems provide better resolution and faster analysis times compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for untargeted or semi-targeted metabolomic profiling. ub.eduresearchgate.netmdpi.com This technique allows for the identification and annotation of a wide range of phytochemicals and metabolites in complex samples based on their accurate mass and fragmentation patterns. researchgate.netmdpi.com
The workflow for UHPLC-QTOF-MS/MS profiling involves acquiring high-resolution mass spectra, which are then processed using specialized software. mdpi.com Compounds are tentatively identified by comparing their exact mass and MS/MS fragmentation data against spectral libraries and databases. mdpi.com This approach is particularly useful in the discovery phase of research to identify novel FAHFAs or to profile changes in the lipidome under different physiological conditions. ub.eduresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method traditionally used for the analysis of volatile and thermally stable compounds, including many polycyclic aromatic hydrocarbons (PAHs). nih.govepa.gov For PAH analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to achieve low detection limits, ranging from picograms to nanograms. epa.govtdi-bi.comrestek.com
However, direct analysis of large, non-volatile lipids like this compound by GC-MS is not feasible without a chemical derivatization step to increase their volatility. Therefore, LC-MS/MS is the more common and direct method for PAHSA analysis. nih.govnemc.us For smaller, classic PAHs, GC-MS remains a primary analytical tool, often used for environmental and food safety monitoring. phenomenex.comnih.gov
Table 2: General Parameters for GC-MS Analysis of PAHs
| Parameter | Description | Source |
|---|---|---|
| Column | A capillary column, such as an HP-5MS or Rxi-SVOCms, is used for separation. | tdi-bi.comrestek.com |
| Injection | Splitless injection is common to maximize the transfer of analytes to the column for trace analysis. | tdi-bi.comrestek.com |
| Carrier Gas | Helium is typically used as the carrier gas. | restek.com |
| MS Detection | Electron impact (EI) ionization is standard. Detection is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. | tdi-bi.comrestek.com |
Interactive Data Table: Click on the headers to sort the information.
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate components in a mixture. restek.comnih.gov While often coupled to a mass spectrometer for PAHSA analysis, HPLC systems can also be paired with other detectors, such as fluorescence (FLD) or ultraviolet (UV) detectors, for the analysis of certain compounds. nih.govnih.gov For instance, many classic PAHs are fluorescent, making HPLC-FLD a very sensitive method for their detection. nih.gov
Specialized HPLC columns, such as those with proprietary bonding designed specifically for PAHs, can provide baseline resolution of key isomers in short analysis times. restek.com The development and validation of an HPLC method involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve the desired separation with good precision and accuracy. gsconlinepress.comresearchgate.netderpharmachemica.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Extraction Procedures
Proper sample preparation is a critical step to isolate this compound from complex biological matrices and remove interferences that could affect the analysis. nih.govlcms.cz The specific procedure depends on the sample type, which can include adipose tissue, serum, plasma, or whole blood. researchgate.netbioxpedia.com
A common workflow for extracting FAHFAs from tissues involves the following steps:
Homogenization: Tissue samples (10-25 mg) are first homogenized in a solvent mixture, often containing methanol, to disrupt the cells and begin the extraction process. researchgate.net
Liquid-Liquid Extraction (LLE): A solvent like methyl tert-butyl ether (MTBE) is added to the homogenate to partition the lipids into an organic phase, separating them from more polar molecules. researchgate.net This is a widely used technique for lipid extraction.
Solid-Phase Extraction (SPE): The resulting lipid extract can be further purified and enriched using SPE. nih.govnih.gov This step helps to remove interfering substances and concentrate the FAHFAs, improving the sensitivity and accuracy of the subsequent LC-MS analysis. nih.gov For other sample types, such as plasma, an initial protein precipitation step is required to remove abundant proteins. lcms.cz
Table 3: Overview of Sample Preparation Techniques for Lipid Analysis
| Technique | Purpose | Applicable Samples | Source |
|---|---|---|---|
| Homogenization | Disrupts tissue and cell structure to release intracellular lipids. | Solid tissues (e.g., adipose) | researchgate.net |
| Liquid-Liquid Extraction (LLE) | Separates lipids from aqueous components using immiscible solvents (e.g., MTBE/methanol/water). | Tissues, biofluids | researchgate.net |
| Protein Precipitation | Removes proteins that can interfere with analysis. | Plasma, serum | lcms.cz |
| Solid-Phase Extraction (SPE) | Purifies and concentrates the analyte of interest, removing interfering compounds. | All lipid extracts | nih.govnih.gov |
Interactive Data Table: Click on the headers to sort the information.
Quantification Strategies and Use of Internal Standards
Accurate quantification of this compound requires a robust strategy to account for sample loss during preparation and variations in instrument response. libretexts.org The gold standard for quantification in mass spectrometry is the use of stable isotope-labeled internal standards. isotope.com
An internal standard is a compound chemically similar to the analyte that is added in a known, constant amount to all samples, calibration standards, and blanks at the beginning of the sample preparation process. libretexts.org For PAHSA analysis, deuterated (d-PAHSA) or carbon-13 (¹³C)-labeled PAHSA analogs are ideal internal standards. isotope.com These standards behave almost identically to the endogenous analyte during extraction and ionization, but are distinguished by their higher mass in the mass spectrometer. libretexts.orgisotope.com
The concentration of the analyte is determined by calculating the ratio of the signal from the endogenous compound to the signal from the internal standard. libretexts.org This ratio is then plotted against known concentrations to create a calibration curve. nih.gov This isotope dilution method corrects for variations in extraction recovery and matrix effects, leading to highly accurate and precise measurements. isotope.com The method's sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ), which are typically calculated based on the standard deviation of the response and the slope of the calibration curve. gsconlinepress.comnih.gov
Techniques for Regioisomer and Enantiomer Separation and Analysis
The analysis of Palmitic Acid Hydroxystearic Acid (PAHSA) isomers presents a significant analytical challenge due to the existence of multiple regioisomers, based on the position of the hydroxyl group on the stearic acid backbone, and enantiomers (R and S) at the chiral center of the hydroxyl group. Distinguishing and quantifying these closely related molecules require sophisticated separation and detection techniques. The primary methods employed in PAHSA research include advanced chromatographic and mass spectrometric approaches.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of PAHSA isomers. The separation of these lipids is typically achieved using reversed-phase (RP) or chiral chromatography.
Reversed-Phase Liquid Chromatography for Regioisomer Separation
Reversed-phase LC, often utilizing C18 stationary phases, is effective for separating PAHSA regioisomers. The elution order is dependent on the polarity of the isomers, which is influenced by the position of the hydroxyl group. A finalized LC method has been developed that enables the resolution of various PAHSA standards, including 12-, 11-, 10-, 9-, 8-, 6-, 5-, and 4-PAHSA. nih.gov The separation is critical as different regioisomers can have distinct biological activities and tissue distribution. For instance, studies have shown that while 9-PAHSA is a major isomer in many tissues, the distribution of other regioisomers like 5-PAHSA can vary significantly under different physiological conditions. nih.gov
Initial identification of PAHSAs was performed using a reversed-phase water-isopropanol LC gradient with C4 or C18 columns, though this method did not separate the different isomers. nih.gov To address this, optimized LC conditions were developed. One such method utilizes a C18 column (3 µm, 100 Å, 250 × 2.0 mm) to resolve a mixture of PAHSA standards. nih.gov
A significant challenge in LC-MS analysis is the potential for co-elution with other lipids, such as ceramides, which can interfere with accurate quantification. chromatographyonline.com Method development has focused on adjusting parameters like column temperature and flow rate to achieve baseline separation from these contaminants. chromatographyonline.com
Chiral Liquid Chromatography for Enantiomer Separation
To separate the R and S enantiomers of PAHSAs, chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, particularly those with cellulose (B213188) and amylose (B160209) derivatives, have proven effective. diva-portal.org For the enantioselective analysis of 9-PAHSA, a Lux 5 μm Cellulose-3 column was identified as the most efficient among several tested chiral columns. nih.govdiva-portal.org
An optimized chiral LC-MS method for 9-PAHSA enantiomers employs a Lux 3 μm Cellulose-3 column with an isocratic mobile phase of methanol/water/formic acid (96:4:0.1). nih.gov Under these conditions, the S-9-PAHSA elutes earlier than the R-9-PAHSA, allowing for their distinct quantification. A noteworthy aspect of this method is the use of formic acid, a modifier typically used for positive mode ionization, while the detection of PAHSAs by mass spectrometry is performed in negative mode. nih.gov
Table 1: Chiral Separation of 9-PAHSA Enantiomers
| Parameter | Value |
|---|---|
| Column | Lux 3 µm Cellulose-3 |
| Mobile Phase | Isocratic Methanol/Water/Formic Acid (96:4:0.1, v/v/v) |
| Retention Time (S-9-PAHSA) | 17.4 min nih.gov |
| Retention Time (R-9-PAHSA) | 20.2 min nih.gov |
| Peak Separation | 2.8 min nih.gov |
It is important to note that under certain chiral separation conditions, co-elution of different isomers can still occur. For example, S-9-PAHSA and 10-PAHSA stereoisomers may have similar retention times, necessitating careful method validation and potentially the use of orthogonal techniques for unambiguous identification. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for the separation of lipid isomers, offering advantages such as high efficiency, shorter analysis times, and reduced organic solvent consumption. chromatographytoday.comchromatographyonline.com SFC, which uses a supercritical fluid like carbon dioxide as the primary mobile phase, is particularly well-suited for chiral separations. nih.gov
For the analysis of fatty acid esters of hydroxy fatty acids, an integrated workflow combining chiral SFC with reversed-phase LC, both coupled to tandem mass spectrometry, has been developed. mdpi.com This approach allows for the comprehensive characterization of both regioisomers and enantiomers. A key finding was the ability of an amylose tris(3,5-dimethylphenylcarbamate) column to separate PAHSA regioisomers in order from 5- to 13-PAHSA, while also separating the enantiomers, with the R-enantiomers eluting before the S-enantiomers. diva-portal.org This SFC method revealed the presence of both R- and S-enantiomers in adipose tissue, with a predominance of R-enantiomers in human milk. diva-portal.org
The development of an SFC-MS/MS method for the enantioselective analysis of other chiral compounds has demonstrated the potential for rapid separations, with run times as short as 3 minutes being achieved on columns like the ACQUITY UPC²™ Trefoil™ CEL2. upce.cz Such speed and efficiency highlight the advantages of SFC for high-throughput lipidomic analyses.
Table 2: SFC Parameters for Chiral Separations
| Parameter | Example Value |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) diva-portal.org |
| Mobile Phase | Supercritical CO₂ with Methanol modifier mdpi.com |
| Backpressure | 150 bar (typical starting condition) mdpi.com |
| Temperature | 30 °C (typical starting condition) mdpi.com |
| Analysis Time | < 13 min for complex enantioseparations mdpi.com |
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry adds another dimension of separation to the analysis of complex mixtures by differentiating ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net This technique is particularly valuable for separating isomeric species that may not be resolved by chromatography alone. chromatographyonline.com The ion's rotationally averaged collision cross-section (CCS) is a key parameter measured in IM-MS, providing a structural descriptor that can be used for identification.
While specific CCS values for this compound are not yet widely published, the application of IM-MS to other lipid isomers demonstrates its potential. For other classes of lipids, IM-MS has been shown to separate isomers with high reproducibility, with inter-laboratory relative standard deviations of less than 3% for CCS values. The combination of liquid chromatography with ion mobility-mass spectrometry (LC-IM-MS) provides enhanced separation power, allowing for the resolution of complex isomeric mixtures more effectively than either technique alone. nih.gov
The development of trapped ion mobility spectrometry (TIMS) and other high-resolution IM-MS techniques further enhances the ability to resolve subtle structural differences between isomers. chromatographyonline.com For FAHFAs, the low abundance of these lipids makes sensitive detection challenging, and techniques that enhance ionization and separation, such as chemical derivatization followed by IM-MS, are being explored. The future application of these advanced IM-MS methods is expected to provide more detailed structural elucidation of the full range of PAHSA regioisomers and enantiomers.
Preclinical Research Models and Experimental Approaches
In Vivo Animal Models
Animal models are critical for understanding the systemic effects of 10(S)-PAHSA in a complex physiological environment. Researchers have utilized several types of mouse models to explore its functions in metabolic health and disease.
Genetically modified mouse models have provided significant insights into the endogenous regulation and function of PAHSAs. The Adipocyte-specific Glut4 overexpressing (AG4OX) mouse is a key model in this research. These mice exhibit increased glucose tolerance and have elevated levels of PAHSAs in their adipose tissue and serum, despite being obese. diabetesjournals.orgnih.gov This model was fundamental in the initial discovery of PAHSAs as a novel class of endogenous lipids with anti-diabetic and anti-inflammatory properties. diabetesjournals.orgcaymanchem.com Studies in AG4OX mice have shown that elevated PAHSA levels, including 10-PAHSA, are associated with enhanced insulin (B600854) sensitivity. diabetesjournals.orgnih.gov In these mice, all PAHSA regioisomers, including 10-PAHSA, were significantly elevated in adipose tissue and serum. nih.gov
The non-obese diabetic (NOD) mouse is a widely used model for autoimmune type 1 diabetes. jci.orgplos.orgnih.gov Research has shown that oral administration of a mixture of 5- and 9-PAHSA to NOD mice can delay the onset and reduce the incidence of type 1 diabetes. jci.orgnih.gov This protective effect is attributed to the ability of PAHSAs to attenuate immune responses, reduce T and B cell infiltration in the pancreas, and promote the survival and function of insulin-producing β-cells. jci.orgnih.gov While these studies primarily used other PAHSA isomers, they established a proof-of-concept for the therapeutic potential of the PAHSA class of lipids in autoimmune diabetes, a concept that may extend to this compound.
| Model | Key Genetic Modification/Characteristic | Primary Research Focus with PAHSAs | Key Findings Related to PAHSAs (including 10-PAHSA) |
|---|---|---|---|
| AG4OX Mice | Adipocyte-specific overexpression of Glucose Transporter 4 (Glut4) | Endogenous regulation and metabolic effects of PAHSAs | Elevated levels of all PAHSA isomers, including 10-PAHSA, in adipose tissue and serum are linked to improved glucose tolerance and insulin sensitivity. diabetesjournals.orgnih.gov |
| NOD Mice | Spontaneously develop autoimmune type 1 diabetes | Therapeutic potential of PAHSAs in preventing autoimmune diabetes | Oral administration of PAHSAs (5- and 9-PAHSA) delayed disease onset and reduced incidence by mitigating immune responses and protecting β-cells. jci.orgnih.gov |
Further research in DIO mice has revealed that the beneficial metabolic effects of PAHSAs are dependent on the gut microbiota. researchgate.netbiorxiv.org Treatment with PAHSAs did not improve insulin sensitivity in germ-free HFD-fed mice, suggesting an essential role for gut bacteria in mediating these effects. researchgate.netbiorxiv.org
| Model | Induction Method | Primary Research Focus with PAHSAs | Key Findings Related to this compound |
|---|---|---|---|
| HFD/DIO Mice | Feeding a high-fat diet | Effects of PAHSAs on obesity, insulin resistance, and glucose metabolism | 10-PAHSA levels are increased in perigonadal white adipose tissue. diabetesjournals.orgnih.gov Oral PAHSA administration improves glucose tolerance. nih.gov The beneficial effects of PAHSAs on insulin sensitivity are dependent on the gut microbiota. researchgate.netbiorxiv.org |
The db/db mouse is a genetic model of obesity, type 2 diabetes, and its complications, such as diabetic cardiomyopathy. mdpi.come-dmj.orgrevespcardiol.orgnih.gov These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and insulin resistance. nih.gov While direct studies using this compound in db/db models of diabetic cardiomyopathy are limited, research on the related 9-PAHSA has shown promising results. Administration of 9-PAHSA to db/db mice improved diabetic cardiomyopathy by promoting cardiac autophagy. nih.gov This suggests that PAHSAs, as a class, may have therapeutic potential for cardiovascular complications associated with diabetes. Another study in db/db mice found that long-term intake of 9-PAHPA (a related lipid) improved insulin sensitivity but had minimal effects on obesity. nih.gov
| Model | Genetic Basis/Disease | Primary Research Focus | Key Findings Related to the PAHSA Class |
|---|---|---|---|
| db/db Mice | Leptin receptor mutation, leading to type 2 diabetes | Diabetic cardiomyopathy and metabolic dysfunction | 9-PAHSA administration improved diabetic cardiomyopathy by enhancing cardiac autophagy. nih.gov Long-term intake of a related lipid, 9-PAHPA, improved insulin sensitivity. nih.gov |
The primary route for administering PAHSAs in animal studies has been oral gavage. nih.govresearchgate.net Studies have confirmed that PAHSAs are absorbed orally and can effectively increase their circulating concentrations in vivo. nih.gov This method has been successfully used to demonstrate the acute effects of PAHSAs on improving glucose tolerance in HFD-fed mice. nih.govresearchgate.net The vehicle used for administration is an important consideration, as it can influence the absorption and bioavailability of these lipid molecules.
Disease-Specific Models (e.g., db/db mice for diabetic cardiomyopathy)
In Vitro Cell Culture Models
Cell culture models offer a controlled environment to investigate the direct cellular and molecular mechanisms of this compound, free from the systemic complexities of in vivo models.
Adipocyte cell lines, such as 3T3-L1, and primary adipocytes are crucial for studying the direct effects of PAHSAs on fat cells. frontiersin.orgscielo.org.cophysiology.org Research has shown that PAHSAs can enhance insulin-stimulated glucose uptake in adipocytes, a key process for maintaining glucose homeostasis. nih.govresearchgate.net This effect is mediated, at least in part, through the G protein-coupled receptor GPR120. researchgate.net Furthermore, studies using pre-adipocytes have demonstrated that PAHSAs can promote adipocyte differentiation. researchgate.net This suggests that PAHSAs may play a role in healthy adipose tissue development and function. While much of this research has focused on 5- and 9-PAHSA, the findings provide a strong basis for the expected actions of this compound on adipocyte biology.
| Model | Description | Primary Research Focus with PAHSAs | Key Findings Related to the PAHSA Class |
|---|---|---|---|
| Adipocyte Cell Lines (e.g., 3T3-L1) | Immortalized pre-adipocyte cell lines that can be differentiated into mature adipocytes | Direct effects on adipocyte function, including glucose uptake and differentiation | PAHSAs enhance insulin-stimulated glucose uptake via GPR120 and promote adipocyte differentiation. nih.govresearchgate.netresearchgate.net |
| Primary Adipocytes | Adipocytes isolated directly from adipose tissue | Cellular mechanisms in a more physiologically relevant context | Studies with primary human pre-adipocytes confirm that PAHSAs promote adipocyte differentiation. researchgate.net |
Pancreatic Islet and Beta-Cell Models
The investigation of this compound and other related regioisomers in pancreatic islet and beta-cell models has revealed direct protective and functional effects, independent of systemic immune modulation. These in vitro and ex vivo studies utilize both animal-derived and human cell lines and tissues to elucidate the mechanisms by which these lipids impact beta-cell health and function under metabolic stress.
Commonly used models include the MIN6 beta-cell line, primary mouse islets, and isolated human pancreatic islets. scholaris.ca Research has shown that treatment with PAHSAs can protect these cells from stress-induced senescence, a state of irreversible growth arrest that contributes to beta-cell dysfunction in both type 1 and type 2 diabetes. scholaris.ca For instance, in MIN6 beta cells and human islets exposed to metabolic stressors like inflammatory cytokines, PAHSA treatment has been shown to preserve the nuclear localization of High Mobility Group Box 1 (HMGB1), an early indicator of cellular senescence. scholaris.ca
Furthermore, studies demonstrate that PAHSAs can mitigate apoptosis (programmed cell death) in pancreatic islets. In non-obese diabetic (NOD) mice, which model autoimmune type 1 diabetes, PAHSA treatment reduced the frequency of apoptosis in islets even before the onset of hyperglycemia. scholaris.ca A key mechanism identified is the preservation of Mdm2, a negative regulator of the tumor suppressor protein p53. By maintaining Mdm2 levels, PAHSAs help to control p53-mediated apoptosis and senescence. scholaris.ca
Functionally, PAHSAs have been found to augment glucose-stimulated insulin secretion (GSIS). In ex vivo experiments with human islets, including those from donors with type 2 diabetes, PAHSAs enhanced insulin secretion in response to high glucose. nibiohn.go.jpcriver.com This effect was also observed in MIN6 cells, where 5-PAHSA and 9-PAHSA partially blocked the reduction in GSIS caused by cytokine-induced stress. criver.com
| Model System | PAHSA Isomer(s) Studied | Key Findings | Reference |
|---|---|---|---|
| MIN6 Beta-Cell Line | PAHSAs (general), 5-PAHSA, 9-PAHSA | Preserved nuclear localization of HMGB1 under stress; Maintained Mdm2 expression, reducing p53-mediated senescence; Partially restored GSIS after cytokine insult. | scholaris.cacriver.com |
| NOD Mouse Islets | PAHSAs (general) | Reduced apoptosis (TUNEL staining); Preserved expression of Mdm2 and p53 regulatory genes. | scholaris.ca |
| Human Pancreatic Islets | PAHSAs (general), 5-PAHSA, 9-PAHSA | Augmented GSIS; Restored normal pulsatility of insulin secretion in T2D islets; Prevented and reversed cytokine-induced senescence markers; Restored Mdm2 expression under cytokine stress. | scholaris.canibiohn.go.jpcriver.com |
Hepatocyte Culture Systems
Hepatocyte culture systems are essential tools for studying liver metabolism and toxicology. These in vitro models, which include primary hepatocytes isolated from animal or human livers and immortalized cell lines like HepG2, allow for the controlled investigation of cellular responses to various compounds. nih.govfrontiersin.org While direct research focusing exclusively on this compound in these systems is limited in the available literature, studies on closely related isomers provide valuable insights into how PAHSAs may affect liver cells.
A notable study utilized both HepG2 cells and primary murine hepatocytes to create in vitro models of steatosis (fatty liver). nih.gov In these models, treatment with 9-PAHSA demonstrated both therapeutic and preventive effects against lipotoxicity induced by fatty acids. The research showed that 9-PAHSA increased the viability of steatotic hepatocytes and reduced fat accumulation. nih.gov These findings suggest that PAHSAs could play a role in mitigating cellular stress and damage in the liver associated with metabolic dysfunction. The established hepatocyte culture systems, which can maintain viability and metabolic functions for extended periods, are well-suited for such investigations. nih.govnih.gov
| Model System | Experimental Condition | Key Findings for 9-PAHSA | Reference |
|---|---|---|---|
| HepG2 Cells | Steatosis induction | Showed a preventive effect against lipotoxicity. | nih.gov |
| Primary Murine Hepatocytes | Steatosis induction | Increased cell viability and decreased steatosis, indicating a therapeutic effect on lipotoxicity. | nih.gov |
Immune Cell Models
The anti-inflammatory properties of PAHSAs have been noted in various studies, suggesting a direct interaction with immune cells. nibiohn.go.jpnih.gov In vitro immune cell models, which utilize isolated primary immune cells (e.g., macrophages, lymphocytes) or cell lines, are critical for dissecting these interactions. criver.comnih.govmdpi.com
Research into the immunomodulatory effects of PAHSAs has often focused on macrophages, key players in innate immunity that can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. mdpi.complos.org While direct studies on the effect of this compound on macrophage polarization are not extensively detailed in the searched literature, research on other fatty acids provides a framework. For example, studies on 10-hydroxydecanoic acid (10-HDAA), another bioactive lipid, have shown it can decrease the lipopolysaccharide (LPS)-induced inflammatory response in microglial cell lines (the resident macrophages of the central nervous system). nih.gov This includes reducing levels of inducible nitric oxide synthase (iNOS), a marker of M1 activation. nih.gov
Similarly, T-lymphocytes are crucial for adaptive immunity, and their activation and cytokine production are key markers of an immune response. nih.govunits.it While some reports indicate that PAHSAs can attenuate immune responses in autoimmune models, specific in vitro studies detailing the direct effects of this compound on T-cell activation, proliferation, and cytokine profiles are limited in the provided search results. criver.com One study on 9-PAHSA found only a weak anti-inflammatory potential in a complex human cellular model of innate immunity, where it modestly reduced the secretion of certain chemokines at high concentrations. nih.gov
Future research using these well-established immune cell models will be crucial to fully characterize the specific effects of this compound on different immune cell populations and to understand the molecular mechanisms behind its anti-inflammatory properties.
Neuronal Cell Models
Neuronal cell models are fundamental for investigating neurodegenerative diseases and identifying potential neuroprotective compounds. These models include primary neuronal cultures and immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, which can be differentiated into mature neuron-like cells. nih.govfrontiersin.orgfrontiersin.org These systems allow for the study of cellular responses to neurotoxic insults and the screening of therapeutic agents. nih.govjmb.or.krmdpi.comtandfonline.com
Currently, there is a lack of direct research in the provided search results specifically investigating the effects of this compound in neuronal cell models. However, the neuroprotective potential of other lipids has been explored in these systems. For instance, studies on other fatty acids have demonstrated protective effects against oxidative stress and toxin-induced cell death in SH-SY5Y cells. nih.govCurrent time information in Minneapolis, MN, US. Additionally, research into the anti-inflammatory properties of other bioactive lipids in microglial cell lines, such as the BV-2 and N9 models, highlights a potential pathway for neuroprotection, as neuroinflammation is a key component of many neurological disorders. nih.gov For example, 10-hydroxydecanoic acid (10-HDAA) was shown to inhibit LPS-induced inflammation in microglial cells by targeting p53. nih.gov
Given the established anti-inflammatory and cytoprotective effects of PAHSAs in other tissues, neuronal and microglial cell models represent important platforms for future investigations into the potential neuroprotective role of this compound.
Advanced In Vitro Systems (e.g., Complex In Vitro Models, Organ-on-a-Chip)
Advanced in vitro systems, particularly organ-on-a-chip (OOC) technology, are emerging as powerful tools that offer greater physiological relevance than traditional 2D cell cultures. scholaris.canih.govnih.govjmb.or.kr These microfluidic devices recapitulate the 3D microenvironments, tissue-tissue interfaces, and mechanical cues of human organs, providing a more accurate platform for studying complex biological processes and drug effects. plos.orgfrontiersin.orgresearchgate.net
In the context of PAHSA research, an islet-on-a-chip model has been used to study the effects of 5-PAHSA and 9-PAHSA on pancreatic pseudoislets under microfluidic conditions that mimic in vivo blood flow. jmb.or.kr This advanced model allowed for simultaneous analysis of proliferation, viability, and glucose-stimulated insulin and glucagon (B607659) secretion. The study found that 5-PAHSA, in particular, had a positive effect on pseudoislet proliferation and GSIS. jmb.or.kr
While the application of OOC technology to specifically study this compound is not yet widely reported in the searched literature, the existing research with other isomers highlights the potential of these platforms. Liver-on-a-chip, gut-on-a-chip, and other OOC models could be instrumental in future studies to investigate the metabolism, tissue-specific effects, and inter-organ crosstalk related to this compound. nih.govjmb.or.kr
Ex Vivo Tissue Explant Studies
Ex vivo tissue explant studies bridge the gap between in vitro cell culture and in vivo animal models by maintaining the native cellular architecture and microenvironment of the tissue. mdpi.com This approach allows for the study of cellular function and response to stimuli in a more physiologically relevant context.
In PAHSA research, ex vivo studies using isolated human pancreatic islets have been particularly insightful. These experiments have demonstrated the direct effects of PAHSAs on beta-cell function, independent of systemic factors. nibiohn.go.jp For example, treating human islets ex vivo with PAHSAs has been shown to augment GSIS and even restore normal insulin pulsatility in islets from individuals with type 2 diabetes. nibiohn.go.jp Furthermore, these studies have confirmed the protective effects of PAHSAs against cytokine-induced stress and senescence in human islet tissue. nibiohn.go.jpcriver.com
Adipose tissue is another key metabolic organ where ex vivo studies are relevant to PAHSA research. mdpi.com Levels of PAHSAs have been found to be lower in the adipose tissue of insulin-resistant individuals, and animal studies show that PAHSAs can reduce adipose tissue inflammation. nih.gov Ex vivo adipose tissue culture models, which preserve the complex interplay between adipocytes, immune cells, and stromal cells, provide an ideal system to directly investigate the anti-inflammatory and metabolic effects of this compound on this tissue. mdpi.com
| Tissue Type | PAHSA Isomer(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Human Pancreatic Islets | PAHSAs (general), 5-PAHSA, 9-PAHSA | Augmented glucose-stimulated insulin secretion (GSIS); Protected against cytokine-induced beta-cell death; Prevented and reversed markers of cellular senescence. | scholaris.canibiohn.go.jpcriver.com |
| Adipose Tissue | PAHSAs (general, levels measured) | PAHSA levels are correlated with insulin sensitivity; Animal models show reduced inflammation with PAHSA treatment. Ex vivo models are suitable for further investigation. | nih.govmdpi.com |
Omics Approaches in PAHSA Research
Omics technologies, including transcriptomics, proteomics, and metabolomics/lipidomics, provide a global, unbiased view of the molecular changes induced by a compound, offering deep insights into its mechanisms of action. mdpi.comtandfonline.com
In the study of PAHSAs, omics approaches are beginning to unravel the complex signaling pathways these lipids modulate. A key example is the use of RNA-sequencing (RNAseq), a transcriptomic method, to analyze gene expression changes in pancreatic islets from PAHSA-treated non-obese diabetic (NOD) mice. nibiohn.go.jp This analysis was instrumental in identifying the Mdm2/p53 pathway as a critical target through which PAHSAs exert their protective effects against beta-cell senescence. nibiohn.go.jp The transcriptomic data revealed that PAHSA treatment preserved the expression of genes involved in the regulation of this crucial cell survival pathway. nibiohn.go.jp
While comprehensive proteomics and metabolomics studies specifically for this compound were not detailed in the provided search results, these approaches hold immense potential. Proteomics, the large-scale study of proteins, could identify specific protein expression changes or post-translational modifications (like phosphorylation) that mediate the cellular effects of this compound. mdpi.com Lipidomics, a subset of metabolomics, is crucial for understanding the metabolism of this compound itself and how it alters the broader lipid landscape within cells and tissues. Integrating these different omics datasets would provide a comprehensive, systems-level understanding of the biological impact of this compound.
| Omics Approach | Application in PAHSA Research | Key Insights Gained / Potential Applications | Reference |
|---|---|---|---|
| Transcriptomics (RNA-seq) | Analysis of gene expression in islets from PAHSA-treated NOD mice. | Identified the Mdm2/p53 pathway as a key mechanism for PAHSA-mediated beta-cell protection and prevention of senescence. | nibiohn.go.jp |
| Proteomics | Largely unexplored for this compound. | Potential to identify protein targets, signaling pathways, and post-translational modifications regulated by this compound. | mdpi.com |
| Metabolomics / Lipidomics | Used for detection and separation of PAHSA isomers. | Potential to elucidate the metabolic fate of this compound and its impact on endogenous metabolite and lipid profiles. |
Lipidomics
Lipidomics, the large-scale study of lipids, is a cornerstone for understanding the role of this compound and other related fatty acid esters of hydroxy fatty acids (FAHFAs). This approach is used to identify and quantify the full spectrum of lipids in a biological system, offering insights into metabolism, storage, and signaling pathways.
Detailed Research Findings:
Preclinical research has utilized lipidomic analysis to characterize the distribution and regulation of various PAHSA isomers, including 10-PAHSA, across different tissues and metabolic states. In a foundational study, lipidomic profiling of adipose tissue from mice with enhanced insulin sensitivity (AG4OX mice) led to the discovery of FAHFAs as a novel class of endogenous lipids. nih.gov This analysis revealed that while 9-PAHSA is often the most abundant isomer in the white and brown adipose tissue of mice, 10-PAHSA is also present at significant levels, constituting about 20-30% of the concentration of 9-PAHSA. nih.gov
Further lipidomic studies have shown that PAHSA levels are dynamic and regulated by diet and metabolic conditions. For instance, levels of 10-PAHSA are found to be higher in standard chow diets compared to high-fat diets (HFD). nih.gov In humans, lipidomic analysis of serum from insulin-resistant individuals revealed significantly lower levels of total PAHSAs compared to insulin-sensitive controls. In human serum, 10-PAHSA is one of the two most abundant isomers, alongside 9-PAHSA. nih.gov These findings, enabled by precise mass spectrometry-based lipidomics, underscore the importance of 10-PAHSA in metabolic health and establish a basis for its investigation as a potential therapeutic agent. mdpi.com
Table 1: Relative Abundance of PAHSA Isomers in Mouse Adipose Tissue and Diet
| PAHSA Isomer | Relative Abundance in Wild-Type Mouse White Adipose Tissue (WAT) | Relative Abundance in Chow Diet |
|---|---|---|
| 9-PAHSA | Most abundant | Present |
| 10-PAHSA | ~20-30% of 9-PAHSA levels | Most abundant isomer |
| 11-PAHSA | ~20-30% of 9-PAHSA levels | Present |
| 13/12-PAHSA | ~20-30% of 9-PAHSA levels | Present |
| 8-PAHSA | Lower concentration | Present |
| 7-PAHSA | Lower concentration | Not detected |
| 5-PAHSA | Lower concentration | Not detected |
Data sourced from Yore et al. (2014). nih.gov
Proteomics (e.g., iTRAQ)
Proteomics involves the large-scale analysis of proteins to understand their expression, modifications, and interactions. Techniques like isobaric tags for relative and absolute quantitation (iTRAQ) allow for the simultaneous identification and quantification of proteins from multiple samples, providing a snapshot of the cellular response to a given stimulus. biorxiv.org While direct iTRAQ-based proteomic studies on this compound are not extensively documented, research on the closely related isomer 9-PAHSA provides a strong model for how this technology is applied.
Detailed Research Findings:
A preclinical study using db/db mice, a model for type 2 diabetes, employed iTRAQ-based proteomics to investigate the effects of 9-PAHSA on the heart. frontiersin.org This analysis identified numerous differentially expressed proteins following 9-PAHSA administration, revealing that the compound significantly modulates key biological pathways. The proteomic data indicated that 9-PAHSA treatment regulated the autophagy-related pathway, which is crucial for cellular homeostasis and the clearance of damaged components. frontiersin.org
This proteomic approach allows researchers to move beyond single-protein analyses and understand the broader network-level effects of a compound. the-scientist.com By identifying which proteins are up- or down-regulated, iTRAQ can help pinpoint the molecular mechanisms underlying the observed physiological effects, such as anti-inflammatory or insulin-sensitizing actions. frontiersin.orgd-nb.info A similar experimental design would be applied to this compound to map its specific protein interaction networks and signaling pathways in various preclinical models of disease.
Table 2: Representative Protein Pathways Modulated by 9-PAHSA in a Preclinical Model
| Pathway | Biological Function | Implication of Modulation |
|---|---|---|
| Autophagy-related pathway | Cellular degradation and recycling process. | Alleviation of cellular stress and removal of damaged organelles. |
| Myocardial hypertrophy signaling | Pathways involved in the growth and enlargement of heart muscle cells. | Reduction of pathological cardiac remodeling. |
Findings based on iTRAQ proteomics of a related isomer, 9-PAHSA, as reported by Chen et al. (2022). frontiersin.org
Transcriptomics (e.g., RNA-seq)
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. High-throughput sequencing of RNA (RNA-seq) is a powerful tool used to quantify gene expression across the entire genome. plos.org This approach provides a comprehensive understanding of how a compound like this compound may alter cellular function by changing the expression levels of thousands of genes simultaneously. nih.gov
Detailed Research Findings:
In the context of preclinical research, RNA-seq would be employed to analyze tissues or cells from animal models (e.g., mice or rats) or cell cultures treated with this compound versus a control group. The analysis would identify a set of differentially expressed genes (DEGs). For example, if studying the anti-inflammatory effects of this compound, researchers might analyze macrophages treated with the compound. The resulting transcriptomic profile could reveal the downregulation of genes encoding pro-inflammatory cytokines and the upregulation of genes associated with anti-inflammatory responses. nih.govnih.gov
Subsequent bioinformatic analysis of these DEGs would involve pathway enrichment analysis to determine which signaling or metabolic pathways are significantly affected. oup.com This can reveal novel mechanisms of action. For instance, transcriptomic profiling could show that this compound treatment affects pathways related to fatty acid metabolism, insulin signaling, or cellular stress responses, providing crucial, unbiased insights into its biological role. biorxiv.org This methodology is fundamental for generating new hypotheses and identifying potential molecular targets of this compound.
Table 3: Hypothetical Application of RNA-seq in this compound Research
| Experimental Step | Description | Expected Outcome |
|---|---|---|
| 1. Sample Collection | Tissues (e.g., adipose, liver) or cells (e.g., macrophages) are collected from preclinical models treated with or without this compound. | High-quality RNA is extracted for sequencing. |
| 2. RNA Sequencing | RNA is converted to a cDNA library and sequenced using a high-throughput platform. | Millions of sequence reads representing the transcriptome of each sample. |
| 3. Data Analysis | Reads are mapped to a reference genome, and gene expression is quantified. | A list of differentially expressed genes (DEGs) between treated and control groups. |
| 4. Pathway Analysis | DEGs are analyzed using bioinformatics tools to identify enriched biological pathways (e.g., KEGG, GO). | Identification of key cellular pathways modulated by this compound, such as inflammation, metabolism, or cell signaling. |
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| 10(S)-palmitoyl-alpha-hydroxy-stearic acid | This compound |
| 9-palmitoyl-alpha-hydroxy-stearic acid | 9-PAHSA |
Future Research Directions and Translational Perspectives
Identification of the Complete Biosynthetic and Degradative Enzymatic Machinery
A fundamental gap in our understanding of PAHSA biology is the complete enzymatic machinery responsible for their synthesis and breakdown. While adipose triglyceride lipase (B570770) (ATGL) has been identified as a key enzyme in FAHFA biosynthesis, the full pathway remains to be elucidated. researchgate.netpnas.org Similarly, although carboxyl ester lipase (CEL) has been shown to hydrolyze PAHSAs, other hydrolases are likely involved. researchgate.netnih.govacs.org
Future research should focus on:
Identifying all biosynthetic enzymes: This includes the enzymes responsible for the initial hydroxylation of fatty acids and the subsequent esterification to form the final PAHSA molecule.
Characterizing degradative enzymes: A comprehensive understanding of the enzymes that break down PAHSAs is crucial for controlling their levels in tissues.
Investigating regulatory mechanisms: Research is needed to understand how the expression and activity of these enzymes are regulated by physiological states such as fasting, feeding, and disease. diabetesjournals.org
Understanding Isomer-Specific Biological Activities and Stereochemical Importance
PAHSAs exist as numerous regioisomers and stereoisomers, and emerging evidence suggests that their biological activities are highly specific. For instance, S-9-PAHSA, but not R-9-PAHSA, has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake, while both stereoisomers exhibit anti-inflammatory effects. nih.govresearchgate.net This highlights the critical importance of stereochemistry in determining the biological function of these lipids. nih.govnih.gov
Key future research directions include:
Systematic evaluation of all major PAHSA isomers: The distinct biological effects of each regio- and stereoisomer need to be comprehensively characterized.
Structure-activity relationship studies: Understanding how the position of the hydroxyl group and the stereochemistry of the chiral center influence biological activity will be crucial for designing potent and selective therapeutic agents. sci-hub.box
Investigating isomer-specific metabolism: Research is needed to determine if different isomers are synthesized and degraded through distinct enzymatic pathways. nih.govacs.org
Investigation of PAHSA Roles in Other Physiological Systems and Disease Models
Initial research on PAHSAs has primarily focused on their roles in glucose metabolism and inflammation. researchgate.netnih.gov However, their widespread presence in various tissues suggests broader physiological functions. diabetesjournals.org Preliminary studies have already indicated potential roles for PAHSAs in cardiovascular health and neuroprotection. nih.govnih.govmedchemexpress.comnih.govnih.gov
Future research should expand to investigate the role of 10(S)-PAHSA and other isomers in:
Cardiovascular diseases: Exploring their effects on atherosclerosis, cardiac hypertrophy, and ischemia/reperfusion injury. nih.govnih.govresearchgate.net
Neurological and neurodegenerative disorders: Investigating their potential to protect neurons and mitigate cognitive decline in conditions like Alzheimer's disease and diabetic neuropathy. nih.govnih.gov
Gastrointestinal disorders: Building on findings that PAHSAs can ameliorate colitis, their role in other inflammatory bowel diseases and gut health should be explored. pnas.orgbiorxiv.org
Cancer: Given the link between inflammation, metabolism, and cancer, the potential role of PAHSAs in tumor biology warrants investigation.
Development of Advanced Analytical Tools for Comprehensive PAHSA Profiling
Accurate and sensitive quantification of PAHSA isomers in biological samples is essential for understanding their physiological roles and for their development as biomarkers. nih.gov Current liquid chromatography-mass spectrometry (LC-MS) based methods are powerful but can be further improved. nih.govnih.gov
Future efforts should focus on:
Developing higher-throughput analytical methods: This will enable the analysis of large clinical cohorts and facilitate the discovery of PAHSA-based biomarkers.
Improving the separation of isomers: Advanced chromatographic techniques are needed to resolve the complex mixture of PAHSA regio- and stereoisomers. researchgate.net
Creating standardized reference materials: The availability of certified PAHSA standards is crucial for ensuring the accuracy and reproducibility of analytical measurements. nih.gov
Integrating lipidomics with other 'omics' data: Combining PAHSA profiles with genomic, transcriptomic, and proteomic data will provide a more holistic understanding of their biological functions. diabetesjournals.org
Exploring Potential Therapeutic Modalities Based on PAHSA Biology
The beneficial effects of PAHSAs make them attractive candidates for the development of new therapies for a variety of diseases. mdpi.commdpi.com
Future translational research should explore:
Direct administration of synthetic PAHSAs: Optimizing the formulation and delivery of synthetic this compound and other beneficial isomers.
Development of PAHSA mimetics: Designing small molecules that mimic the biological activities of PAHSAs but have improved pharmacokinetic properties.
Modulation of endogenous PAHSA levels: Developing strategies to increase the production or decrease the degradation of endogenous PAHSAs through pharmacological or nutritional interventions. nih.gov
Gut microbiota-based therapies: Investigating whether modulating the gut microbiome can alter PAHSA levels and confer metabolic benefits. pnas.orgbiorxiv.orgdiabetesjournals.org
Q & A
Basic Research Questions
Q. What are the primary biological roles of 10(S)-PAHSA in metabolic regulation, and how are these roles experimentally validated?
- Methodological Answer : this compound, a stereoisomer of palmitic acid-hydroxy stearic acid (PAHSA), enhances insulin sensitivity and exhibits anti-inflammatory effects. Key validation methods include:
- In vivo models : High-fat diet-induced obese mice treated with this compound show improved glucose tolerance tests and reduced adipose tissue inflammation .
- In vitro assays : GLP-1 secretion assays in intestinal L-cells and insulin secretion in pancreatic β-cells, using GPR40/GPR120 receptor antagonists to confirm signaling pathways .
- Clinical correlations : Serum PAHSA levels in insulin-resistant humans are measured via LC-MS/MS and correlated with insulin sensitivity indices (e.g., HOMA-IR) .
Q. What methodologies are commonly used to detect and quantify this compound in biological samples?
- Methodological Answer :
- Gas chromatography (GC) : Optimized protocols reduce retention times from 65 minutes to 15 minutes while maintaining resolution (e.g., ion counts for PAHSA: ~1×10⁴) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Validated with internal standards (e.g., deuterated PAHSA) to ensure specificity. Tissue homogenates are extracted using organic solvents (e.g., chloroform:methanol) and purified via solid-phase extraction .
- Quality control : Include blanks, spike-recovery experiments, and inter-assay variability checks (<10% CV) .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory findings in this compound levels across metabolic conditions (e.g., obesity vs. fasting)?
- Methodological Answer :
- Tissue-specific sampling : PAHSA levels vary by tissue (e.g., subcutaneous fat vs. liver). Studies should stratify samples by tissue type and use laser-capture microdissection for precision .
- Longitudinal vs. cross-sectional designs : Longitudinal studies in diet-switch models (high-fat to normal chow) clarify dynamic regulation, while cross-sectional human cohorts require stringent phenotyping (e.g., OGTT, MRI-measured adiposity) .
- Data normalization : Express PAHSA levels relative to total lipid content or housekeeping lipids (e.g., phosphatidylcholine) to control for tissue heterogeneity .
Q. What advanced statistical approaches are recommended for analyzing tissue-specific effects of this compound?
- Methodological Answer :
- Multivariate analysis : PCA or PLS-DA to identify PAHSA isomer clusters associated with metabolic outcomes (e.g., insulin sensitivity) .
- Mixed-effects models : Account for nested data (e.g., multiple tissue samples per subject) and covariates (e.g., age, BMI) .
- Meta-analysis : Synthesize data from rodent and human studies, adjusting for interspecies differences in PAHSA metabolism using fixed-/random-effects models .
Q. How can researchers reconcile discrepancies in PAHSA’s effects between preclinical models and human trials?
- Methodological Answer :
- Cross-species validation : Compare PAHSA pharmacokinetics (e.g., half-life, tissue distribution) in humanized mouse models (e.g., expressing human GPR120) .
- Dose-response studies : Use translational dosing (scaled by body surface area) and parallel endpoints (e.g., hyperinsulinemic-euglycemic clamps in mice vs. humans) .
- Cohort stratification : Subgroup analyses in human trials based on genetic variants (e.g., GPR120 polymorphisms) or baseline PAHSA levels .
Q. What experimental strategies mitigate confounding factors in PAHSA studies, such as dietary variability or gut microbiota interactions?
- Methodological Answer :
- Controlled feeding protocols : Standardize diets (e.g., AIN-93G for rodents) and monitor caloric intake .
- Gnotobiotic models : Colonize germ-free mice with defined microbiota to assess PAHSA-microbiome crosstalk .
- Multi-omics integration : Pair lipidomics with metagenomics (stool samples) and metabolomics (serum SCFAs) to identify interaction networks .
Data Interpretation & Reporting
Q. How should researchers handle conflicting data on PAHSA’s role in inflammation?
- Methodological Answer :
- Mechanistic dissection : Use cell-type-specific knockout models (e.g., myeloid GPR120 KO) to isolate anti-inflammatory pathways .
- Pathway enrichment analysis : Apply tools like IPA or GSEA to transcriptomic data, focusing on NF-κB and PPARγ networks .
- Transparency in reporting : Use CONSORT or ARRIVE guidelines to detail negative results and experimental limitations .
Q. What criteria define rigorous replication of PAHSA studies?
- Methodological Answer :
- Independent validation : Replicate key findings in ≥2 labs using shared protocols (e.g., Biocrates PAHSA assay kit) .
- Blinded analysis : Ensure data analysts are blinded to treatment groups to reduce bias .
- Pre-registration : Register hypotheses and methods on platforms like OSF or ClinicalTrials.gov to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
